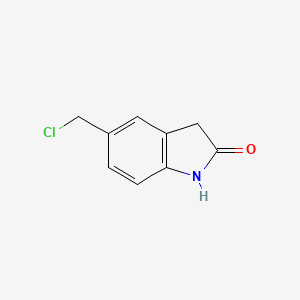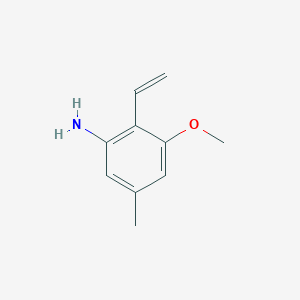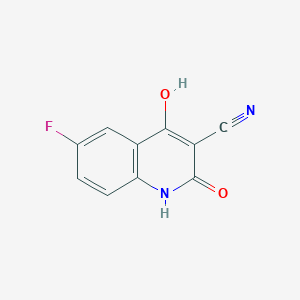
5-(chloromethyl)-1,3-dihydro-2H-indole-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The compound’s structure consists of an indole core with a chloromethyl group attached to the 5-position and a carbonyl group at the 2-position, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1,3-dihydro-2H-indole-2-one typically involves the chloromethylation of 1,3-dihydro-2H-indole-2-one. One common method is the reaction of 1,3-dihydro-2H-indole-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by chloride ions to form the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chloromethylation process.
化学反应分析
Types of Reactions
5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, and alcohols, to form a variety of substituted indole derivatives.
Oxidation: The compound can be oxidized to form this compound-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form 5-(chloromethyl)-1,3-dihydro-2H-indole-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted indole derivatives with various functional groups.
Oxidation: this compound-3-carboxylic acid.
Reduction: 5-(Chloromethyl)-1,3-dihydro-2H-indole-2-ol.
科学研究应用
5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(chloromethyl)-1,3-dihydro-2H-indole-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity. The indole core can also interact with hydrophobic pockets in proteins, influencing their function and stability.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: Used as an initiator in polymerization reactions.
5-(Chloromethyl)-2-hydroxyl-benzaldehyde: Another initiator with similar applications in polymer chemistry.
5-(Chloromethyl)furfural: A furan derivative used in the production of bio-based chemicals and materials.
Uniqueness
5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and carbonyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in medicinal chemistry and drug development.
属性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
5-(chloromethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8ClNO/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5H2,(H,11,12) |
InChI 键 |
BCGSQUVWOGNABS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)CCl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)






![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)


